molecular formula C15H22Cl2N6 B12372775 2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine hydrochloride

2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B12372775
M. Wt: 357.3 g/mol
InChI Key: CKDUBTXWOMBKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Lesopitron (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for Lesopitron (hydrochloride) involve similar synthetic routes but are optimized for large-scale production. These methods include the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Lesopitron (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Lesopitron can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of Lesopitron.

    Substitution: Substitution reactions involve the replacement of functional groups in Lesopitron with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Properties

Molecular Formula

C15H22Cl2N6

Molecular Weight

357.3 g/mol

IUPAC Name

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;hydrochloride

InChI

InChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H

InChI Key

CKDUBTXWOMBKQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl

Origin of Product

United States

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